5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one
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Overview
Description
5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with an appropriate oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiadiazole derivatives.
Substitution: Alkyl or aryl-substituted thiadiazoles.
Scientific Research Applications
5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Isopropyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with similar structural features.
5-Methoxy-1,3,4-thiadiazol-2(3H)-one: A compound with a methoxy group instead of an isopropoxy group.
Uniqueness
5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H8N2O2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
5-propan-2-yloxy-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O2S/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8) |
InChI Key |
RHQNTKIJEWDLOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NNC(=O)S1 |
Origin of Product |
United States |
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